molecular formula C22H26ClNO4S B11600720 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11600720
M. Wt: 436.0 g/mol
InChI Key: YECCTVJVCHJBFY-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a useful research compound. Its molecular formula is C22H26ClNO4S and its molecular weight is 436.0 g/mol. The purity is usually 95%.
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Biological Activity

N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H26ClNO4S
  • Molecular Weight : 436.0 g/mol
  • IUPAC Name : N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide

The compound features a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a 2-methylpropoxy substituent on the benzamide backbone. These structural elements are believed to contribute to its biological efficacy.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, thereby modulating metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways crucial for cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity:

  • Inhibition of Cell Proliferation : Compounds in this class have shown the ability to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). For example, related compounds demonstrated IC50 values as low as 0.12 μM against HCT116 cells .

Anti-inflammatory Effects

The structural characteristics of benzamides often correlate with anti-inflammatory properties. The presence of the chlorobenzyl group may enhance the compound's ability to modulate inflammatory responses.

Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of related compounds, it was found that this compound exhibited promising anticancer properties:

CompoundCell LineIC50 (μM)
Compound ASW4802
Compound BHCT1160.12

This indicates that modifications in the chemical structure can significantly enhance anticancer activity.

Study 2: Mechanistic Insights

Research into the mechanism of action revealed that related compounds could disrupt critical signaling pathways in cancer cells:

  • Wnt/β-Catenin Pathway : Compounds were shown to inhibit Wnt-dependent transcription, which is crucial for cancer cell growth and survival . This pathway's inhibition suggests potential for developing targeted therapies against colorectal cancer.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C22H26ClNO4S/c1-16(2)14-28-21-9-5-18(6-10-21)22(25)24(20-11-12-29(26,27)15-20)13-17-3-7-19(23)8-4-17/h3-10,16,20H,11-15H2,1-2H3

InChI Key

YECCTVJVCHJBFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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